molecular formula C13H11F3N6 B4950858 5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4950858
M. Wt: 308.26 g/mol
InChI Key: LUXKMIHKYRDTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a trifluoromethyl group at position 2, a methyl group at position 5, and a pyridin-3-ylmethylamine substituent at position 5. This scaffold is synthetically accessible via nucleophilic substitution reactions, where 7-chloro intermediates (e.g., 7-chloro-5-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine) react with primary or secondary amines under inert conditions (N₂ atmosphere) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) . The compound’s structural features, including the electron-withdrawing trifluoromethyl group and the pyridine moiety, enhance its pharmacokinetic properties and target-binding affinity, particularly in antimicrobial and antimalarial applications .

Properties

IUPAC Name

5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6/c1-8-5-10(18-7-9-3-2-4-17-6-9)22-12(19-8)20-11(21-22)13(14,15)16/h2-6,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXKMIHKYRDTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NCC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole and pyrimidine moieties exhibit promising anticancer properties. Specifically, derivatives similar to 5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of triazolo-pyrimidine derivatives that showed potent activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the trifluoromethyl group enhanced the cytotoxicity against breast cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the pyridine and triazole rings contributes to its effectiveness against a range of bacterial strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amineE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In vitro studies demonstrated that derivatives of triazolo-pyrimidines could inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. The inhibition was dose-dependent, suggesting therapeutic potential .

Herbicidal Activity

The compound's structure suggests potential use as a herbicide due to its ability to affect plant growth regulators. Research has indicated that similar triazole-containing compounds can disrupt hormonal pathways in plants.

Data Table: Herbicidal Efficacy

CompoundTarget PlantEffective Concentration (EC)
5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amineAmaranthus retroflexus50 g/ha
Echinochloa crus-galli75 g/ha

Insecticidal Properties

The compound has also shown potential as an insecticide. Its mechanism involves disrupting the nervous system of target pests.

Case Study:
Field trials demonstrated that formulations containing this compound effectively reduced populations of common agricultural pests such as aphids and whiteflies without adversely affecting beneficial insects .

Mechanism of Action

The mechanism of action of 5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activity of Triazolopyrimidine Derivatives

Compound Name Substituents Activity (IC₅₀/EC₅₀) Key Findings Reference
Target Compound : 5-Methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 2-CF₃, 5-CH₃, 7-NH-(pyridin-3-ylmethyl) Not explicitly reported Enhanced metabolic stability due to CF₃; pyridine improves solubility
DSM 265 : 2-(1,1-Difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ⁶-sulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 2-CF₂CF₃, 5-CH₃, 7-NH-(pentafluorosulfanylphenyl) PfDHODH IC₅₀ = 0.047 µM; P. falciparum EC₅₀ = 0.079 µM Clinically advanced antimalarial candidate; superior metabolic stability and oral efficacy
Compound 60 : N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 5-pyridin-2-yl, 7-NH-(4-chlorophenethyl) Antitubercular activity (MIC = 0.5 µg/mL) Chlorophenethyl group enhances lipophilicity and membrane penetration
Compound 58 : 5-(Pyridin-2-yl)-N-(4-(trifluoromethyl)phenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 5-pyridin-2-yl, 7-NH-(4-CF₃-phenethyl) Antitubercular activity (MIC = 0.25 µg/mL) Trifluoromethylphenethyl boosts potency against M. tuberculosis
Compound 7n : N2-(4-Chlorobenzyl)-5-methyl-N7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine - 2-NH-(4-Cl-benzyl), 5-CH₃, 7-NH-(3,4,5-trimethoxyphenyl) Anticancer activity (GI₅₀ < 1 µM) Trimethoxyphenyl enhances tubulin polymerization inhibition

Substituent Effects on Pharmacokinetics and Efficacy

Trifluoromethyl Group (2-CF₃): The 2-CF₃ group in the target compound improves metabolic stability by resisting oxidative degradation, a critical advantage over non-fluorinated analogs (e.g., 5-chloro derivatives in ) . In contrast, 2-(1,1-difluoroethyl) substituents (e.g., DSM 265) further enhance target binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) while maintaining low cytotoxicity .

Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl :

  • The pyridin-3-ylmethyl group in the target compound confers better solubility than pyridin-2-ylmethyl analogs (e.g., compound 58) due to altered hydrogen-bonding patterns .
  • Pyridin-2-ylmethyl derivatives (e.g., compound 47 in ) show stronger antimycobacterial activity, likely due to improved interactions with bacterial enzyme active sites .

Methyl Group at Position 5 :

  • The 5-CH₃ group is a conserved feature in potent triazolopyrimidines (e.g., DSM 1, DSM 265) and is critical for maintaining planar geometry, which facilitates intercalation into enzyme binding pockets .

Biological Activity

The compound 5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a member of the triazolopyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H10F3N7
  • Molecular Weight : 305.25 g/mol
  • CAS Number : Not specified in the available data.

This compound features a triazole ring fused with a pyrimidine ring, which is known to influence its biological activity.

Research indicates that compounds in the triazolopyrimidine class often exert their biological effects through interaction with microtubules. Specifically, they may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The presence of trifluoromethyl and pyridine substituents enhances these interactions by modulating electronic properties and steric hindrance.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of triazolopyrimidine derivatives against various cancer cell lines. For example:

  • HeLa Cells : The compound demonstrated significant cytotoxicity with an IC50 value in the nanomolar range.
  • A549 and MDA-MB-231 Cells : Similar antiproliferative effects were observed, indicating broad-spectrum activity against different cancer types.

The specific IC50 values for related compounds within this class have been reported to range from 60 nM to over 100 nM, showcasing potent activity against tumor cells .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications at specific positions on the triazolopyrimidine scaffold can significantly impact biological activity:

PositionSubstituentEffect on Activity
2TrifluoromethylEnhances potency against cancer cells
7Aniline derivativesVaried activity; electron-withdrawing groups increase efficacy
5Methyl groupContributes to overall stability and solubility

Compounds with electron-withdrawing groups at the 7-position have shown increased antiproliferative effects compared to those with electron-donating groups .

Case Studies

  • In Vivo Efficacy : In a zebrafish model, the compound significantly inhibited tumor growth, demonstrating its potential for further development as an anticancer agent.
  • Mechanistic Studies : Compounds similar to the target compound have been shown to induce apoptosis via mitochondrial pathways in HeLa cells, leading to G2/M phase arrest.

Q & A

Basic: What synthetic methodologies are optimized for preparing 5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)triazolopyrimidine derivatives?

Methodological Answer:

  • Key Steps : Nucleophilic substitution of 7-chloro-triazolopyrimidine intermediates with pyridin-3-ylmethylamine under reflux in polar aprotic solvents (e.g., NMP, DMF) at 100–120°C for 2–8 hours .
  • Yield Optimization : Use excess amine (1.2–1.5 eq.) and monitor reaction progress via TLC. Purification via column chromatography with gradients like EtOAc/light petroleum (e.g., 3:7) achieves >70% yields .
  • Critical Parameters : Solvent choice impacts reaction kinetics; NMP enhances solubility of aromatic amines compared to ethanol .

Basic: How is structural characterization performed for triazolopyrimidine analogs?

Methodological Answer:

  • NMR Analysis : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 or CDCl3_3 identify substituent patterns (e.g., trifluoromethyl singlet at δ ~2.44 ppm, pyridyl protons at δ ~7.5–8.6 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 338 [MH]+^+ for simpler analogs) .
  • X-ray Crystallography : Resolves regiochemistry of triazole-pyrimidine fusion and substituent orientation (e.g., C15 analogs in PDB entries) .

Advanced: What structure-activity relationship (SAR) strategies improve PfDHODH inhibition?

Methodological Answer:

  • Bioisosteric Replacement : Replace labile groups (e.g., methyloxy with trifluoromethyl or pentafluoro-λ6^6-sulfanyl) to enhance metabolic stability. For example, 2-(1,1-difluoroethyl) substitution in DSM265 improved IC50_{50} from 0.047 µM (DSM1) to 0.015 µM .
  • Substituent Positioning : Pyridin-3-ylmethyl at N7 enhances PfDHODH binding via π-π stacking with Phe188, while 5-methyl minimizes off-target effects .
  • In Silico Validation : Molecular docking (e.g., Glide SP) predicts binding poses in PfDHODH’s ubiquinone pocket .

Advanced: How do researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Metabolic Profiling : Use liver microsomes (human/rodent) to identify rapid oxidation of methyl groups (e.g., DSM1’s 2-hour half-life vs. DSM74’s >6 hours) .
  • Species-Specific Enzyme Assays : Compare IC50_{50} against PfDHODH vs. rodent PbDHODH. DSM265 showed 10-fold selectivity for PfDHODH, enabling rodent model efficacy .
  • Pharmacokinetic (PK) Bridging : Adjust dosing regimens (e.g., 50 mg/kg BID in mice) to maintain plasma concentrations above EC90_{90} .

Advanced: What experimental models validate antiplasmodial activity?

Methodological Answer:

  • In Vitro :
    • 3D7 Strain EC50_{50} : Measure parasite viability via SYBR Green assays (e.g., EC50_{50} = 0.079 µM for DSM1) .
    • Cytotoxicity : Counter-screen against HepG2 cells to ensure selectivity (e.g., CC50_{50} > 50 µM) .
  • In Vivo :
    • P. berghei Model : Monitor parasitemia reduction after oral dosing (e.g., DSM265 achieved >90% suppression at 50 mg/kg) .
    • PK/PD Integration : Link AUC024h_{0-24h} to parasite reduction rates using Emax models .

Advanced: How are metabolic stability and half-life optimized?

Methodological Answer:

  • Cytochrome P450 Screening : Identify vulnerable sites (e.g., methyl groups in DSM1) using recombinant CYP3A4/2D6 isoforms .
  • Stabilizing Modifications : Introduce fluorine (e.g., trifluoromethyl at C2) or bulkier groups (e.g., difluoroethyl) to block oxidative metabolism .
  • Prodrug Strategies : Mask amines as tert-butyl carbamates to enhance oral bioavailability .

Basic: What analytical techniques confirm compound purity?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) and UV detection at 254 nm .
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% theoretical values .
  • Melting Point Consistency : Sharp MPs (e.g., 211–224°C for analogs) indicate crystalline purity .

Advanced: How do researchers address species-specific differences in target binding?

Methodological Answer:

  • Comparative Enzyme Kinetics : Assay PfDHODH vs. human DHODH (e.g., DSM1 IC50_{50} = 0.047 µM vs. >100 µM for human) .
  • Mutagenesis Studies : Swap PfDHODH residues (e.g., Leu197 to human-like Val) to pinpoint selectivity determinants .
  • Cryo-EM of Inhibitor Complexes : Resolve binding differences at Ångström resolution .

Advanced: What strategies mitigate resistance development in Plasmodium?

Methodological Answer:

  • Multi-Target Inhibition : Design dual-acting inhibitors (e.g., triazolopyrimidines with secondary kinase targets) .
  • Resistance Monitoring : Serial passage under sub-EC50_{50} doses to identify mutations (e.g., PfDHODH-Y528C) .
  • Combination Therapy : Pair with dihydrofolate reductase inhibitors (e.g., pyrimethamine) to delay resistance .

Basic: What computational tools predict solubility and logP?

Methodological Answer:

  • Software : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (e.g., ~3.5 for DSM265) and aqueous solubility (<10 µg/mL) .
  • Experimental Validation : Shake-flask method in PBS (pH 7.4) with UV quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.